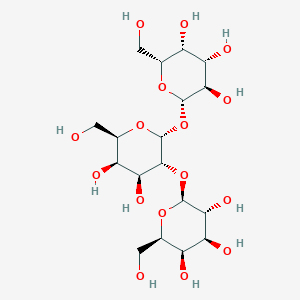
alpha-Kolomiktriose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Kolomiktriose is a type of oligosaccharide, which is a carbohydrate that consists of a small number of monosaccharide units. It is composed of three glucose units linked together in a specific way, making it a trisaccharide. Alpha-Kolomiktriose is found in various natural sources, including some plants, fungi, and bacteria. It has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of alpha-Kolomiktriose is not fully understood. However, it is believed to work by selectively stimulating the growth and activity of beneficial bacteria in the gut. This can lead to various health benefits, including improved digestion, enhanced immune function, and reduced risk of certain diseases.
Biochemical and Physiological Effects:
Alpha-Kolomiktriose has been shown to have various biochemical and physiological effects. It has been shown to improve the growth and activity of beneficial bacteria in the gut, which can lead to improved digestion and enhanced immune function. It has also been shown to reduce the risk of certain diseases, including colon cancer and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-Kolomiktriose has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used in various applications, including prebiotics and drug delivery. However, there are also some limitations to its use. For example, it can be difficult to obtain large quantities of alpha-Kolomiktriose, and it can be expensive to produce.
Orientations Futures
There are several future directions for research on alpha-Kolomiktriose. One area of research is to further explore its prebiotic properties and potential health benefits. Another area of research is to investigate its potential applications in drug delivery. Additionally, more research is needed to understand the mechanism of action of alpha-Kolomiktriose and its effects on the gut microbiome.
Méthodes De Synthèse
Alpha-Kolomiktriose can be synthesized using various methods. One of the most common methods involves the use of enzymes, specifically glycosyltransferases. These enzymes catalyze the transfer of sugar units from donor molecules to acceptor molecules, resulting in the formation of alpha-Kolomiktriose. Another method involves chemical synthesis, where the individual sugar units are chemically linked together to form the trisaccharide.
Applications De Recherche Scientifique
Alpha-Kolomiktriose has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications is in the field of prebiotics. Prebiotics are non-digestible food ingredients that stimulate the growth and activity of beneficial bacteria in the gut. Alpha-Kolomiktriose has been shown to have prebiotic properties, which can help improve gut health.
Propriétés
Numéro CAS |
145265-22-1 |
|---|---|
Nom du produit |
alpha-Kolomiktriose |
Formule moléculaire |
C18H32O16 |
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)10(25)13(28)16(30-4)33-15-12(27)9(24)6(3-21)32-18(15)34-17-14(29)11(26)8(23)5(2-20)31-17/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10+,11+,12+,13-,14-,15-,16+,17+,18-/m1/s1 |
Clé InChI |
ZZQBFMYCMRVZFG-NJYLIVSUSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O |
Autres numéros CAS |
145265-22-1 |
Synonymes |
alpha-kolomiktriose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



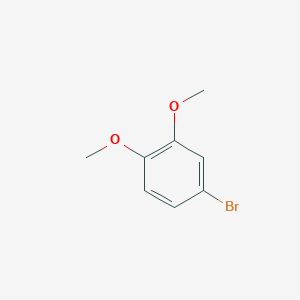
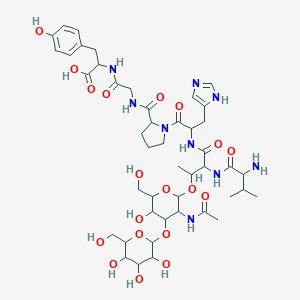
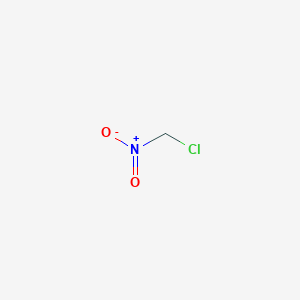
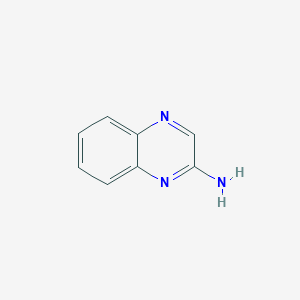
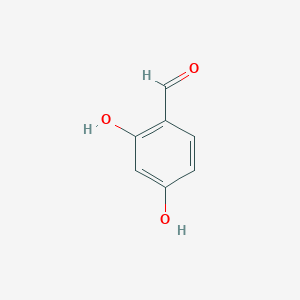
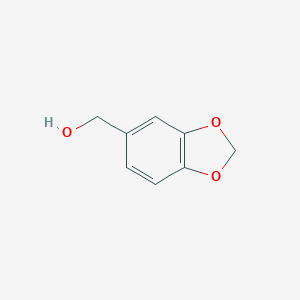


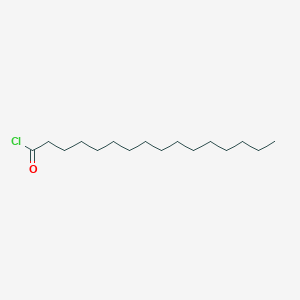
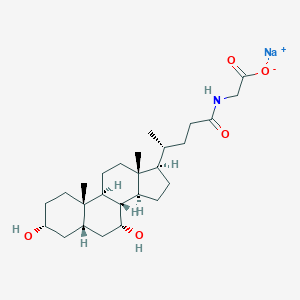

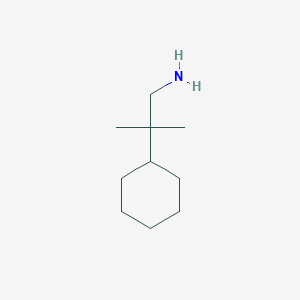
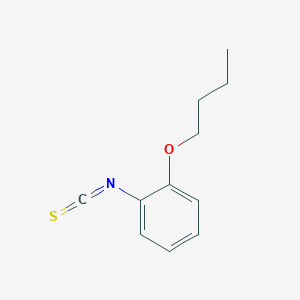
![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)